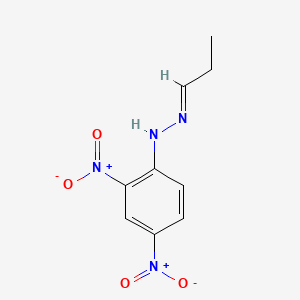

Propionaldehyde 2,4-Dinitrophenylhydrazone

Description

BenchChem offers high-quality Propionaldehyde 2,4-Dinitrophenylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionaldehyde 2,4-Dinitrophenylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dinitro-N-[(E)-propylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQHZOZOFGDSIN-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725-00-8 | |

| Record name | NSC2504 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionaldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Propionaldehyde 2,4-Dinitrophenylhydrazone: Synthesis, Properties, and Analytical Applications

This guide provides a comprehensive technical overview of propionaldehyde 2,4-dinitrophenylhydrazone, a critical derivative for the identification and characterization of propionaldehyde. We will delve into its core physical and chemical properties, spectroscopic signature, and the underlying mechanism of its formation. Furthermore, this document provides a field-proven, step-by-step protocol for its synthesis and purification, grounded in established chemical principles. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a detailed understanding of this compound for qualitative and quantitative analyses.

Introduction and Significance

Propionaldehyde 2,4-dinitrophenylhydrazone, systematically named 2,4-dinitro-N'-[(E)-propylideneamino]aniline, is the product of a condensation reaction between propionaldehyde and 2,4-dinitrophenylhydrazine (DNPH).[1] The formation of this derivative is a cornerstone of classical analytical chemistry, serving as a definitive test for the carbonyl functional group present in aldehydes and ketones.[2][3][4]

The reaction with DNPH, often referred to as Brady's reagent, transforms the volatile, and often liquid, propionaldehyde into a stable, solid, and distinctly colored crystalline compound.[2][5] This transformation is analytically significant for two primary reasons:

-

Qualitative Identification: The formation of a yellow, orange, or red precipitate upon addition of Brady's reagent is a positive indication of a carbonyl compound.[5]

-

Characterization: The resulting hydrazone derivative has a sharp and characteristic melting point, which can be used to identify the original aldehyde or ketone.[2][4]

This guide will explore the properties and synthesis of this specific derivative, providing the necessary technical details for its effective use in a laboratory setting.

Physicochemical Properties

The distinct physical properties of propionaldehyde 2,4-dinitrophenylhydrazone are fundamental to its isolation and identification. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₄O₄ | [1][6][7] |

| Molecular Weight | 238.20 g/mol | [1][6][7][8] |

| Appearance | Orange to dark orange or brown crystalline powder | [8][9] |

| Melting Point | 148-160 °C (Range from various sources) | [6][8][9][10][11] |

| Boiling Point | 391.7 ± 42.0 °C (Predicted) | [6][8] |

| Solubility | Slightly soluble in DMSO and Methanol; Soluble in organic solvents like ethanol and acetone. | [8][12] |

| Storage Temperature | Room temperature, recommended cool and dark (<15°C) | [8][9][13] |

| Stability | Stable under recommended storage conditions. Moisture sensitive. | [9][13] |

Chemical Reactivity and Mechanism of Formation

The formation of propionaldehyde 2,4-dinitrophenylhydrazone is a classic example of a nucleophilic addition-elimination reaction.[2][14] The reaction is typically catalyzed by an acid, such as sulfuric or hydrochloric acid, which protonates the carbonyl oxygen of propionaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The mechanism proceeds as follows:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the 2,4-dinitrophenylhydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

-

Elimination (Dehydration): The intermediate then eliminates a molecule of water, facilitated by the acidic conditions, to form the stable C=N double bond of the hydrazone.[5][14]

The resulting hydrazone is highly conjugated, which accounts for its characteristic color. This reaction is highly reliable and specific to aldehydes and ketones; other carbonyl-containing functional groups like esters, amides, and carboxylic acids do not typically react due to resonance stabilization.[2]

Caption: Nucleophilic addition-elimination mechanism for hydrazone formation.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous confirmation of the structure of propionaldehyde 2,4-dinitrophenylhydrazone.

-

UV-Visible Spectroscopy: The extensive conjugation in the molecule gives rise to strong absorptions in the UV-Visible region. Typically, dinitrophenylhydrazones exhibit intense peaks assigned to π-π* and n-π* transitions of the aromatic system and the hydrazone group.[15] These derivatives are readily detectable using UV/Vis detectors in chromatographic systems.[16]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional groups present. Key characteristic peaks include:

-

N-H stretching: A sharp peak around 3280-3300 cm⁻¹.[17]

-

Aromatic C-H stretching: Peaks around 3090-3110 cm⁻¹.[17]

-

C=N stretching (imine): An absorption around 1615-1625 cm⁻¹.[17]

-

Aromatic C=C stretching: Peaks in the 1580-1600 cm⁻¹ region.

-

Ar-NO₂ stretching (asymmetric and symmetric): Strong, characteristic peaks around 1515 cm⁻¹ and 1330 cm⁻¹, respectively.[17]

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. For propionaldehyde 2,4-dinitrophenylhydrazone, the expected signals are:

-

A triplet corresponding to the methyl (CH₃) protons.[11]

-

A multiplet for the methylene (CH₂) protons adjacent to the methyl group.[11]

-

A triplet for the methine (CH) proton of the C=N bond.

-

Distinct signals in the aromatic region for the protons on the dinitrophenyl ring.

-

A signal for the N-H proton.[11]

-

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 238, corresponding to the molecular formula C₉H₁₀N₄O₄.[1][7]

Experimental Protocol: Synthesis and Purification

This section provides a robust, step-by-step methodology for the synthesis and purification of propionaldehyde 2,4-dinitrophenylhydrazone. The protocol is designed to be self-validating by yielding a crystalline product with a sharp melting point.

Part A: Preparation of Brady's Reagent

Causality: The DNPH reagent must be prepared in an acidic solution to ensure the carbonyl group of the aldehyde is activated for nucleophilic attack. Methanol or ethanol is used as a co-solvent to dissolve the organic reactants.

-

Dissolution: Carefully dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. Caution: This is an exothermic process and should be performed in an ice bath.

-

Dilution: Slowly and with continuous stirring, add this solution to a mixture of 10 mL of water and 30 mL of 95% ethanol.

-

Filtration: If any solid remains, filter the solution to obtain a clear orange reagent.

Part B: Synthesis of the Hydrazone

Causality: The aldehyde is added to the prepared reagent to initiate the condensation reaction. The immediate formation of a precipitate is indicative of a successful reaction.

-

Reactant Solution: Dissolve approximately 0.5 mL of propionaldehyde in 10 mL of 95% ethanol.

-

Reaction: Add the ethanolic aldehyde solution dropwise to 20 mL of the prepared Brady's reagent.

-

Precipitation: Agitate the mixture. A yellow to orange precipitate of propionaldehyde 2,4-dinitrophenylhydrazone should form almost immediately.

-

Digestion: Allow the mixture to stand for 15-30 minutes to ensure complete precipitation. If no precipitate forms, gentle warming may be required.

Part C: Isolation and Purification by Recrystallization

Causality: Recrystallization is a critical purification step. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while impurities are either insoluble or remain in the solution upon cooling. As the solution cools, the pure hydrazone crystallizes out, leaving soluble impurities behind. This process is key to obtaining a product with a sharp, reliable melting point for identification purposes.[14]

-

Filtration: Collect the crude precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold 95% ethanol to remove residual acid and unreacted starting materials.[14]

-

Solvent Selection: A mixture of ethanol and water is a common and effective solvent system for recrystallizing small dinitrophenylhydrazones.[14][18]

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol to dissolve the solid completely. If necessary, add hot water dropwise until the solution becomes slightly turbid, then add a drop or two of ethanol to clarify.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry completely.

-

Characterization: Determine the melting point of the dried crystals and compare it to the literature value.

Caption: Workflow for the synthesis and purification of the hydrazone.

Applications in Research and Industry

The primary application of propionaldehyde 2,4-dinitrophenylhydrazone lies in analytical chemistry.

-

Environmental Monitoring: DNPH-based derivatization is a standard method (e.g., EPA Method TO-11A) for detecting and quantifying low levels of aldehydes and ketones in ambient air. The resulting hydrazones are stable and can be analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Food and Beverage Industry: It is used to detect and quantify aldehydes, such as propionaldehyde, which can be indicators of lipid oxidation and off-flavors in food products.

-

Drug Development and Manufacturing: In pharmaceutical quality control, this derivatization can be used to test for residual aldehydes in raw materials, intermediates, and final drug products, as aldehydes can be process impurities or degradation products.

Conclusion

Propionaldehyde 2,4-dinitrophenylhydrazone is more than a simple derivative; it is a powerful analytical tool. Its formation via a reliable and specific reaction, coupled with its distinct physical and spectroscopic properties, makes it invaluable for the detection, identification, and quantification of propionaldehyde. The methodologies and technical data presented in this guide provide researchers and scientists with the necessary foundation to confidently synthesize, characterize, and apply this compound in their work, ensuring accuracy and integrity in their analytical results.

References

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

PubChem. (n.d.). Propionaldehyde 2,4-Dinitrophenylhydrazone. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Chemsrc. (2023). Propanal, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]

-

NIST. (n.d.). Propanal, (2,4-dinitrophenyl)hydrazone. NIST WebBook. Retrieved from [Link]

-

Clark, J. (2015). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]

-

Allen, A. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of pure benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Retrieved from [Link]

-

Reddit. (2021). Recrystallizing 2,4 Dinitrophenylhydrazine from 1-butanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Manuscript C004501B. Retrieved from [Link]

-

BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved from [Link]

-

J-STAGE. (n.d.). A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. Retrieved from [Link]

-

Journal of Chemical Education. (2024). A Novel Dinitrophenylhydrazine-Free Synthetic Approach for Identifying Aldehydes and Ketones in the Undergraduate Laboratory. ACS Publications. Retrieved from [Link]

-

Thaxton, C. B. (1964). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Technological College. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propanal low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). The evolution of propionaldehyde obtained from GC, 1D NMR and 2D CS-NMR analysis. Retrieved from [Link]

-

chemeurope.com. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Retrieved from [Link]

Sources

- 1. Propionaldehyde 2,4-Dinitrophenylhydrazone | C9H10N4O4 | CID 9601284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 6. Propanal, (2,4-dinitrophenyl)hydrazone | CAS#:725-00-8 | Chemsrc [chemsrc.com]

- 7. Propanal, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 8. PROPIONALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | 725-00-8 [chemicalbook.com]

- 9. Propionaldehyde 2,4-Dinitrophenylhydrazone | 725-00-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. プロピオンアルデヒド-2,4-ジニトロフェニルヒドラゾン analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. CAS 1157-84-2: benzaldehyde 2,4-dinitrophenylhydrazone [cymitquimica.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Propionaldehyde 2,4-Dinitrophenylhydrazone: A Comprehensive Technical Guide

An in-depth exploration of the synthesis, characterization, and applications of a key derivative for carbonyl analysis.

This guide provides an in-depth technical overview of propionaldehyde 2,4-dinitrophenylhydrazone, a crystalline derivative crucial for the identification and characterization of propionaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry, detailed experimental protocols, and analytical significance of this compound.

Core Compound Identifiers

| Identifier | Value |

| CAS Number | 725-00-8[1][2] |

| IUPAC Name | 2,4-dinitro-N-[(E)-propylideneamino]aniline[3] |

| Synonyms | Propanal, (2,4-dinitrophenyl)hydrazone; Propionaldehyde-DNPH |

| Molecular Formula | C₉H₁₀N₄O₄[3] |

| Molecular Weight | 238.20 g/mol [1][3] |

Scientific Foundation and Rationale

Propionaldehyde 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between propionaldehyde and 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent. This reaction serves as a classical qualitative test for aldehydes and ketones. The reaction is a nucleophilic addition-elimination. The lone pair of electrons on the terminal nitrogen of DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. This is followed by the elimination of a water molecule to form a stable, brightly colored precipitate of the corresponding hydrazone.

The formation of a yellow, orange, or red precipitate upon mixing an unknown compound with Brady's reagent indicates the presence of a carbonyl group. The distinct melting point of the purified hydrazone derivative can then be used to identify the specific aldehyde or ketone. For propionaldehyde 2,4-dinitrophenylhydrazone, the formation of an orange solid is a positive indicator.

The Underlying Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a well-established addition-elimination mechanism. The acidic conditions of Brady's reagent catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the 2,4-dinitrophenylhydrazine.

Caption: Reaction mechanism for the formation of propionaldehyde 2,4-dinitrophenylhydrazone.

Experimental Protocols

A self-validating experimental protocol is crucial for reproducible results. The following sections provide detailed methodologies for the preparation of Brady's reagent and the subsequent synthesis and purification of propionaldehyde 2,4-dinitrophenylhydrazone.

Preparation of Brady's Reagent (2,4-Dinitrophenylhydrazine Solution)

Rationale: The preparation of a stable and reactive Brady's reagent is the cornerstone of this analytical test. The use of methanol as a solvent ensures the solubility of the 2,4-dinitrophenylhydrazine, while the sulfuric acid acts as a catalyst.

Materials:

-

2,4-Dinitrophenylhydrazine

-

Methanol

-

Concentrated Sulfuric Acid

Procedure:

-

In a fume hood, dissolve 2.0 g of 2,4-dinitrophenylhydrazine in 100 mL of methanol.

-

Slowly and cautiously, add 4.0 mL of concentrated sulfuric acid to the solution.

-

Stir the mixture until the 2,4-dinitrophenylhydrazine is completely dissolved.

-

Filter the solution if necessary to remove any undissolved particles.

-

Store the reagent in a tightly sealed glass bottle, away from light.

Synthesis and Purification of Propionaldehyde 2,4-Dinitrophenylhydrazone

Rationale: This procedure details the synthesis of the hydrazone derivative. The subsequent recrystallization step is critical for obtaining a pure product with a sharp melting point, which is essential for accurate identification.

Materials:

-

Propionaldehyde

-

Brady's Reagent (prepared as in 2.1)

-

Methanol (for recrystallization)

Procedure:

-

In a small flask, dissolve 0.5 mL of propionaldehyde in 5 mL of methanol.

-

Add 10 mL of Brady's reagent to the propionaldehyde solution.

-

An orange precipitate of propionaldehyde 2,4-dinitrophenylhydrazone will form immediately.

-

Allow the mixture to stand at room temperature for 15-20 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals with two small portions of cold methanol to remove any unreacted starting materials.

-

Recrystallization: Dissolve the crude product in a minimum amount of hot methanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and allow them to air dry.

Caption: Experimental workflow for the synthesis and purification of propionaldehyde 2,4-dinitrophenylhydrazone.

Characterization and Data

Thorough characterization of the synthesized propionaldehyde 2,4-dinitrophenylhydrazone is essential for confirming its identity and purity.

Physical Properties

| Property | Value | Source |

| Appearance | Orange solid/crystals | [4] |

| Melting Point | 152-154 °C | [4] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

¹H NMR (300 MHz, DMSO-d₆):

-

δ 1.08 (t, J = 5 Hz, 3H)

-

δ 2.34-2.38 (m, 2H)

-

δ 7.80 (d, J = 9.6 Hz, 1H)

-

δ 8.02 (t, J = 5 Hz, 1H)

-

δ 8.28 (dd, J = 9.6 Hz and J = 2.5 Hz, 1H)

-

δ 8.78 (d, J = 2.5 Hz, 1H)

-

δ 11.29 (s, 1H, D₂O exchanged)[4]

¹³C NMR (75 MHz, DMSO-d₆):

-

δ 10.6, 26.1, 116.7, 123.4, 128.9, 130.2, 136.8, 145.2, 156.3[4]

FTIR and Mass Spectrometry: While specific, detailed spectra for propionaldehyde 2,4-dinitrophenylhydrazone are not readily available in the searched literature, general spectral data for this compound can be found in databases such as SpectraBase.[3] The mass spectrum would be expected to show a molecular ion peak at m/z 238.

Applications in Research and Development

The primary application of propionaldehyde 2,4-dinitrophenylhydrazone formation is in the qualitative and quantitative analysis of propionaldehyde.

-

Chromatography: The hydrazone derivative is amenable to analysis by High-Performance Liquid Chromatography (HPLC), allowing for the separation and quantification of propionaldehyde in complex mixtures. It's important to note that aldehyde-2,4-dinitrophenylhydrazones can exist as E- and Z-stereoisomers, which may affect chromatographic analysis.[5] The addition of phosphoric acid to both sample and standard solutions can help to establish a consistent isomer ratio for accurate quantification.[5]

-

Environmental and Food Science: This derivatization technique is employed to detect and quantify volatile aldehydes, such as propionaldehyde, in air, water, and food samples.

Safety and Handling

2,4-Dinitrophenylhydrazine (Brady's Reagent):

-

Hazard: Dry 2,4-dinitrophenylhydrazine is a flammable solid and can be explosive if subjected to shock or friction. It is typically stored wet with water (at least 30%) to mitigate this risk.[6][7]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[7][8] Ensure the material remains moist.

Propionaldehyde:

-

Hazard: Propionaldehyde is a flammable liquid and vapor. It can cause skin and eye irritation.

-

Handling: Use in a fume hood and take precautions against static discharge.

Propionaldehyde 2,4-Dinitrophenylhydrazone:

-

Hazard: May cause skin, eye, and respiratory irritation.[1]

-

Handling: Standard laboratory safety precautions should be observed.

Waste Disposal:

-

All waste containing 2,4-dinitrophenylhydrazine and its derivatives should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]

Conclusion

Propionaldehyde 2,4-dinitrophenylhydrazone is a vital derivative in the analytical chemist's toolkit for the identification and quantification of propionaldehyde. Its straightforward synthesis, distinct physical properties, and amenability to modern analytical techniques underscore its continued relevance in various scientific disciplines. A thorough understanding of the underlying reaction mechanism, adherence to validated experimental protocols, and a commitment to safe handling practices are paramount for its successful application in research and development.

References

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Uchiyama, S., Ando, M., & Aoyagi, S. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A, 996(1-2), 95-102. [Link]

-

National Center for Biotechnology Information. (n.d.). Propionaldehyde 2,4-Dinitrophenylhydrazone. PubChem. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Vedantu. (n.d.). 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses. Retrieved from [Link]

-

My Life Science Career. (n.d.). 2, 4 DNP Test Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN105566152A - Preparation method of 2.4-dinitrophenylhydrazine.

-

Allen. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Supplementary Information Manuscript C004501B. Retrieved from [Link]

Sources

- 1. Propionaldehyde-2,4-dinitrophenylhydrazone analytical standard, for environmental analysis 725-00-8 [sigmaaldrich.com]

- 2. PROPIONALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | 725-00-8 [chemicalbook.com]

- 3. Propionaldehyde 2,4-Dinitrophenylhydrazone | C9H10N4O4 | CID 9601284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.fr [fishersci.fr]

- 8. 2,4-Dinitrophenylhydrazine - Safety Data Sheet [chemicalbook.com]

Propionaldehyde 2,4-Dinitrophenylhydrazone: A Comprehensive Technical Guide

This guide provides an in-depth technical overview of propionaldehyde 2,4-dinitrophenylhydrazone, a significant derivative compound for the detection and characterization of carbonyl compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and analytical applications, ensuring a thorough understanding grounded in scientific principles.

Introduction: The Significance of a Versatile Derivatizing Agent

Propionaldehyde 2,4-dinitrophenylhydrazone is a chemical compound formed from the reaction of propionaldehyde with 2,4-dinitrophenylhydrazine (DNPH). This reaction is a classic example of the derivatization of carbonyl compounds, a crucial technique in analytical chemistry.[1][2] The formation of the hydrazone derivative, which is a brightly colored and stable solid, facilitates the identification and quantification of the original aldehyde.[3] This method is particularly valuable for analyzing complex mixtures where the direct detection of volatile and often reactive aldehydes is challenging.

The core utility of propionaldehyde 2,4-dinitrophenylhydrazone lies in its distinct physical and spectroscopic properties, which are leveraged in various chromatographic and spectrometric techniques. Its formation provides a reliable method for confirming the presence of propionaldehyde, an important compound in various industrial processes and a potential marker in biological systems.

Physicochemical Properties

The accurate identification and handling of propionaldehyde 2,4-dinitrophenylhydrazone are predicated on a clear understanding of its fundamental physicochemical properties. These properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Chemical Name | Propionaldehyde 2,4-dinitrophenylhydrazone | [4][5] |

| IUPAC Name | 2,4-dinitro-N-(propylideneamino)aniline | [4][6] |

| CAS Number | 725-00-8 | [4][5][6][7][8][9][10][11] |

| Molecular Formula | C₉H₁₀N₄O₄ | [4][6][8][11] |

| Molecular Weight | 238.20 g/mol | [4][6][8] |

| Appearance | Orange to brown powder or crystals | [7] |

| Melting Point | 152-155 °C | [7][9] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [7] |

Synthesis of Propionaldehyde 2,4-Dinitrophenylhydrazone: A Self-Validating Protocol

The synthesis of propionaldehyde 2,4-dinitrophenylhydrazone is a robust and reliable process, serving as a prime example of a self-validating experimental system. The distinct color change and precipitation of the product provide immediate qualitative feedback on the reaction's progress.

Reaction Principle: Nucleophilic Addition-Elimination

The underlying chemical transformation is a condensation reaction, specifically a nucleophilic addition-elimination reaction.[3] The lone pair of electrons on the terminal nitrogen of 2,4-dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone derivative. The acidic conditions of the reaction medium catalyze this process by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of propionaldehyde 2,4-dinitrophenylhydrazone.

Reagents and Materials:

-

Propionaldehyde

-

2,4-Dinitrophenylhydrazine (Brady's Reagent)

-

Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Hot plate and magnetic stirrer

-

Buchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

Preparation of Brady's Reagent: Dissolve 2,4-dinitrophenylhydrazine in a mixture of methanol and a small amount of concentrated sulfuric acid.[3]

-

Reaction: In a separate flask, dissolve a small amount of propionaldehyde in ethanol.

-

Addition: Slowly add the prepared Brady's Reagent to the propionaldehyde solution while stirring.

-

Observation: The formation of a yellow, orange, or red precipitate indicates a positive reaction.[3] For propionaldehyde, an orange-yellow precipitate is expected.

-

Isolation: Allow the mixture to stand for the precipitate to fully form. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected crystals with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified crystals in a desiccator.

-

Characterization: Determine the melting point of the dried product and compare it to the literature value. Further characterization can be performed using spectroscopic methods.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: A flowchart of the synthesis and purification process for propionaldehyde 2,4-dinitrophenylhydrazone.

Spectroscopic and Chromatographic Characterization

A multi-technique approach to characterization provides a self-validating system, ensuring the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of propionaldehyde 2,4-dinitrophenylhydrazone will show characteristic absorption bands. Key peaks include N-H stretching (around 3287 cm⁻¹), aromatic C-H stretching (around 3090 cm⁻¹), C=N stretching (around 1744 cm⁻¹), C=C stretching (around 1620 cm⁻¹), and asymmetric and symmetric Ar-NO₂ stretching (around 1516 cm⁻¹ and 1329 cm⁻¹, respectively).[12]

-

UV-Visible (UV-Vis) Spectroscopy: In the UV-Vis spectrum, 2,4-dinitrophenylhydrazones typically exhibit strong absorption peaks. For instance, the spectrum may show intense peaks around 235 nm and 353 nm, corresponding to π-π* and n-π* transitions of the aromatic system.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed structural information. Expected signals would include those for the aromatic protons, the N-H proton, and the protons of the propylidene group, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the imine carbon, and the aliphatic carbons of the propyl group.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 2,4-dinitrophenylhydrazone derivatives. The use of a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water is common for separating these compounds. The distinct UV-Vis absorption of propionaldehyde 2,4-dinitrophenylhydrazone allows for sensitive detection using a UV detector.

Characterization Workflow

The following diagram illustrates the logical relationship between the different characterization techniques.

Caption: A diagram showing the interconnectedness of analytical techniques for the characterization of propionaldehyde 2,4-dinitrophenylhydrazone.

Applications in Research and Industry

The derivatization of propionaldehyde to its 2,4-dinitrophenylhydrazone is a widely used method in various fields:

-

Environmental Analysis: This technique is employed for the detection and quantification of volatile organic compounds (VOCs), including low-molecular-weight aldehydes, in air and water samples.

-

Food Chemistry: It is used to analyze the flavor and aroma profiles of food products, as aldehydes are significant contributors to these characteristics.

-

Pharmaceutical and Biomedical Research: The method can be applied to detect and quantify aldehydes in biological samples, which can be indicative of oxidative stress or specific metabolic pathways.

Trustworthiness and Self-Validation

The entire process, from synthesis to characterization, constitutes a self-validating system. The initial observation of a precipitate of the correct color provides a strong indication of a successful reaction. The subsequent purification and the sharp, well-defined melting point of the crystalline product are indicators of purity. Finally, the corroboration of the structure through multiple, independent spectroscopic techniques (IR, UV-Vis, and NMR) provides a high degree of confidence in the identity of the synthesized compound. This multi-faceted approach ensures the trustworthiness and reliability of the results.

References

-

ResearchGate. (n.d.). UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of.... Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Application of 2,4-Dinitrophenylhydrazine (DNPH) in High-Throughput Screening for Microorganism Mutants Accumulating 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propionaldehyde 2,4-Dinitrophenylhydrazone. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Chemsrc. (2025). Propanal, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanal, (2,4-dinitrophenyl)hydrazone. NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

GeeksforGeeks. (2025). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2.4-dinitrophenylhydrazine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2,4-Dinitrophenylhydrazine: Synthesis, Safety, and Applications. Retrieved from [Link]

-

YouTube. (2024). 2,4- Dinitrophenyl Hydrazone Derivative for an Aldehyde/Ketone (Prepared by Stephanie Zoghbi). Retrieved from [Link]

-

ACS Publications. (n.d.). 2,4-Dinitrophenylhydrazones: a modified method for the preparation of these derivatives and an explanation of previous conflicting results. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 2. nbinno.com [nbinno.com]

- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. Propionaldehyde 2,4-Dinitrophenylhydrazone [lgcstandards.com]

- 5. Propionaldehyde-2,4-dinitrophenylhydrazone [lgcstandards.com]

- 6. Propionaldehyde 2,4-Dinitrophenylhydrazone | C9H10N4O4 | CID 9601284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PROPIONALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | 725-00-8 [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. Propanal, (2,4-dinitrophenyl)hydrazone | CAS#:725-00-8 | Chemsrc [chemsrc.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. Propanal, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melting Point of Propionaldehyde 2,4-Dinitrophenylhydrazone: Synthesis, Purification, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and melting point determination of propionaldehyde 2,4-dinitrophenylhydrazone. It is designed to equip researchers and scientists with the necessary technical details and theoretical understanding to confidently prepare and characterize this important derivative.

Introduction: The Significance of 2,4-Dinitrophenylhydrazone Derivatives

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, is a classic and reliable method for the qualitative identification of aldehydes and ketones. The resulting 2,4-dinitrophenylhydrazone derivatives are typically brightly colored, crystalline solids with distinct melting points.[1][2][3] These characteristics facilitate the isolation and identification of the original carbonyl compound, a technique that remains valuable despite the advent of modern spectroscopic methods.[1] Propionaldehyde, a simple aliphatic aldehyde with the chemical formula CH₃CH₂CHO, readily undergoes this reaction to form propionaldehyde 2,4-dinitrophenylhydrazone. The accurate determination of this derivative's melting point is a key indicator of its purity and identity.

Physicochemical Properties and Reported Melting Points

Propionaldehyde 2,4-dinitrophenylhydrazone is an organic compound with the molecular formula C₉H₁₀N₄O₄.[4] Various sources report its melting point, providing a valuable range for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₄O₄ | PubChem[4] |

| Molecular Weight | 238.20 g/mol | PubChem[4] |

| Appearance | Dark orange powder or crystals | ChemicalBook[5] |

| Melting Point | 152-155 °C | ChemicalBook, Chemsrc, Sigma-Aldrich[5][6] |

The reported melting point range of 152-155 °C serves as a critical benchmark for the successful synthesis and purification of this compound. Deviations from this range often indicate the presence of impurities or isomeric mixtures.

The Underlying Chemistry: Reaction Mechanism

The formation of propionaldehyde 2,4-dinitrophenylhydrazone is a condensation reaction, specifically an addition-elimination reaction. The process is typically acid-catalyzed.

The reaction mechanism involves the nucleophilic addition of the amino group (-NH₂) of 2,4-dinitrophenylhydrazine to the electrophilic carbonyl carbon of propionaldehyde. This is followed by the elimination of a water molecule to form the hydrazone.[1]

Caption: Formation of propionaldehyde 2,4-dinitrophenylhydrazone.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure the synthesis of a pure product, validated by its melting point.

Synthesis of Propionaldehyde 2,4-Dinitrophenylhydrazone

This procedure is adapted from standard laboratory practices for the preparation of dinitrophenylhydrazone derivatives.[2]

Materials:

-

Propionaldehyde

-

2,4-Dinitrophenylhydrazine (Brady's Reagent)

-

Methanol or Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Test tubes or small flasks

-

Water bath

-

Ice bath

-

Hirsch funnel or Büchner funnel for vacuum filtration

Procedure:

-

Prepare Brady's Reagent: If not already prepared, dissolve 1 g of 2,4-dinitrophenylhydrazine in 2 cc of concentrated sulfuric acid. Cautiously add 15 cc of alcohol (e.g., ethanol).[7]

-

Reaction Mixture: Place 5 mL of the 2,4-dinitrophenylhydrazine reagent in a test tube.

-

Addition of Aldehyde: Add 10 drops of propionaldehyde to the reagent. Mix thoroughly by tapping the test tube.

-

Precipitation: An orange to red precipitate should form almost immediately. If no precipitate appears, gently warm the mixture in a water bath (around 60°C) for 5-10 minutes.[2]

-

Crystallization: Cool the mixture in an ice bath to ensure complete crystallization of the product.[2]

-

Isolation: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Allow the crystals to air dry on the funnel by drawing air through them. For a more thorough drying, the product can be placed in a desiccator.

Purification by Recrystallization

Recrystallization is a crucial step to obtain a pure product with a sharp melting point.

Materials:

-

Crude propionaldehyde 2,4-dinitrophenylhydrazone

-

Ethanol or n-butyl alcohol

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of hot ethanol or n-butyl alcohol to dissolve the solid completely.[8] It is important to use the minimum volume of solvent to ensure good recovery.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them thoroughly.

Factors Influencing the Melting Point

An accurate melting point determination is contingent on the purity and isomeric form of the compound.

Purity

The presence of impurities, such as unreacted starting materials or byproducts, will typically depress and broaden the melting point range. Thorough washing and recrystallization are essential to remove these impurities.

Isomerism

Propionaldehyde 2,4-dinitrophenylhydrazone can exist as E and Z stereoisomers due to the restricted rotation around the C=N double bond.[9][10] The presence of both isomers can lead to a lower and broader melting point.

-

Formation of Isomers: The purified derivative is typically the E-isomer. However, the presence of acid and exposure to UV light can promote isomerization to the Z-isomer.[9][11]

-

Controlling Isomerization: To obtain a consistent and sharp melting point, it is crucial to minimize the presence of acid in the final product. A bicarbonate wash of the derivative can help remove residual acid and stabilize the melting range, leading to a higher-melting product.[10] Studies have shown that in the presence of phosphoric acid, an equilibrium between the E and Z isomers is established.[9][12]

Caption: Experimental workflow for synthesis and purification.

Conclusion

The melting point of propionaldehyde 2,4-dinitrophenylhydrazone is a critical physical constant for its identification and purity assessment. A sharp melting point within the range of 152-155 °C is indicative of a pure, and likely isomerically consistent, product. By following meticulous synthesis and purification protocols, and by understanding the chemical principles that govern the reaction and potential for isomerization, researchers can confidently prepare and characterize this derivative. This guide provides the necessary framework for achieving reliable and reproducible results in the laboratory.

References

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

- Thaxton, C. B. (1961). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Tech University.

-

PubChem. (n.d.). Propionaldehyde 2,4-dinitrophenylhydrazone. Retrieved from [Link]

- Google Patents. (n.d.). CN105566152A - Preparation method of 2.4-dinitrophenylhydrazine.

-

Chemsrc. (2023). Propanal, (2,4-dinitrophenyl)hydrazone. Retrieved from [Link]

- Uchiyama, S., et al. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis.

- Al-Rawi, J. M. A., et al. (1976). A comprehensive investigation of variations in melting ranges and NMR data of 2,4-dinitrophenylhydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (15), 1735-1738.

-

Reddit. (2021). Recrystallizing 2,4 Dinitrophenylhydrazine from 1-butanol. Retrieved from [Link]

- Li, Y., et al. (2022). Acid-Catalyzed Isomerization of Carbonyls-2,4-dinitrophenylhydrazone in Mainstream Smoke of Heat-Not-Burn Tobacco Product for HPLC Analysis.

-

ResearchGate. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Retrieved from [Link]

-

BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved from [Link]

-

GeeksforGeeks. (2023). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

DetTX. (2023). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PROPIONALDEHYDE. Retrieved from [Link]

Sources

- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 4. Propionaldehyde 2,4-Dinitrophenylhydrazone | C9H10N4O4 | CID 9601284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PROPIONALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | 725-00-8 [chemicalbook.com]

- 6. 丙醛-2,4-二硝基苯腙 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comprehensive investigation of variations in melting ranges and NMR data of 2,4-dinitrophenylhydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Propionaldehyde 2,4-Dinitrophenylhydrazone: A Comprehensive Guide for its Use as a Chemical Standard in Carbonyl Compound Analysis

Introduction: The Critical Role of Carbonyl Compound Quantification

Carbonyl compounds, a class of organic molecules characterized by a carbon-oxygen double bond, are ubiquitous in our environment, food, and biological systems. Their presence, often as aldehydes and ketones, can significantly impact product quality, safety, and biological processes. In the pharmaceutical industry, the monitoring of residual aldehydes in drug products and excipients is a critical quality control parameter due to their potential reactivity and toxicity. For environmental scientists, the accurate measurement of atmospheric carbonyls is essential for understanding photochemical smog formation. Therefore, the availability of reliable and well-characterized chemical standards is paramount for the accurate quantification of these compounds.

This technical guide provides a detailed exploration of propionaldehyde 2,4-dinitrophenylhydrazone (propionaldehyde-DNPH) as a chemical standard for the analysis of carbonyl compounds. We will delve into its synthesis, purification, and application in widely-used analytical techniques such as High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require robust and validated methods for carbonyl compound analysis.

Physicochemical Properties of Propionaldehyde and its DNPH Derivative

A thorough understanding of the physical and chemical properties of both the analyte and its derivatized form is fundamental to developing and validating analytical methods.

Propionaldehyde is a volatile and flammable aldehyde.[1] Its high reactivity makes direct analysis challenging, necessitating derivatization for stabilization and enhanced detection.

Propionaldehyde 2,4-dinitrophenylhydrazone is a stable, crystalline solid that is readily amenable to chromatographic analysis.[2][3] The derivatization reaction with 2,4-dinitrophenylhydrazine (DNPH) proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a brightly colored hydrazone.[2] This reaction is highly specific for aldehydes and ketones.[2]

| Property | Propionaldehyde | Propionaldehyde 2,4-Dinitrophenylhydrazone |

| Molecular Formula | C₃H₆O | C₉H₁₀N₄O₄ |

| Molecular Weight | 58.08 g/mol [1] | 238.20 g/mol [2] |

| Appearance | Colorless liquid | Dark orange powder or crystals[3] |

| Melting Point | -81 °C[1] | 152-155 °C[3] |

| Boiling Point | 48 °C[1] | 391.7 ± 42.0 °C (Predicted)[3] |

| Solubility | Soluble in water, ethanol, ether[1] | Slightly soluble in DMSO and Methanol[3] |

Synthesis and Purification of Propionaldehyde-DNPH Standard

The preparation of a high-purity chemical standard is the cornerstone of accurate quantitative analysis. The following protocol outlines the synthesis and purification of propionaldehyde-DNPH.

Diagram: Synthesis of Propionaldehyde-DNPH

Caption: Synthesis and purification workflow for propionaldehyde-DNPH.

Protocol 1: Synthesis of Propionaldehyde-DNPH

Materials:

-

Propionaldehyde (≥99% purity)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

Prepare the DNPH Reagent: In a 100 mL beaker, dissolve 0.5 g of DNPH in 50 mL of 95% ethanol. If necessary, gently warm the mixture to aid dissolution. Once dissolved, cautiously add 2 mL of concentrated sulfuric acid dropwise while stirring.

-

Derivatization: In a separate 50 mL flask, dissolve 0.2 mL of propionaldehyde in 10 mL of 95% ethanol.

-

Slowly add the DNPH reagent to the propionaldehyde solution with constant stirring.

-

An orange to yellow-orange precipitate of propionaldehyde-DNPH will form.[2] Allow the mixture to stand at room temperature for at least 1 hour to ensure complete precipitation.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals with two small portions of cold 95% ethanol, followed by two portions of cold deionized water to remove any unreacted reagents.

-

Dry the crystals in a desiccator under vacuum.

Protocol 2: Recrystallization for Purification

Rationale: Recrystallization is a critical step to ensure the high purity of the standard, removing any unreacted starting materials or side products.

Materials:

-

Crude Propionaldehyde-DNPH

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

Dissolve the crude propionaldehyde-DNPH in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.

-

Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals under vacuum. The purity of the recrystallized product should be confirmed by melting point determination and HPLC analysis.

Application in HPLC Analysis of Carbonyl Compounds

Propionaldehyde-DNPH is an excellent standard for the quantification of propionaldehyde and can be included in a mixture of DNPH-derivatized carbonyl standards for broader analytical applications.

Diagram: HPLC Analysis Workflow

Sources

Application Note: Understanding the Stability and Degradation of Propionaldehyde 2,4-Dinitrophenylhydrazone

An authoritative guide for researchers, scientists, and drug development professionals on the stability and degradation of propionaldehyde 2,4-dinitrophenylhydrazone.

Introduction

The accurate quantification of carbonyl compounds is critical across various scientific disciplines, from environmental monitoring to pharmaceutical development. Propionaldehyde, a common carbonyl, is frequently analyzed through derivatization with 2,4-dinitrophenylhydrazine (DNPH), yielding propionaldehyde 2,4-dinitrophenylhydrazone (propionaldehyde-DNPH).[1][2][3] This derivative possesses a strong chromophore, making it readily detectable by HPLC with UV-Vis detection.[2][4] The entire analytical methodology hinges on the premise that the formed derivative is stable from the point of its creation through to its analysis. Any degradation can lead to significant underestimation of the original analyte concentration, compromising data integrity.

This application note provides a comprehensive overview of the factors influencing the stability of propionaldehyde-DNPH, details its primary degradation pathways, and offers detailed protocols for conducting stability assessments. The insights and methodologies presented herein are designed to empower researchers to ensure the accuracy and reliability of their analytical results.

1. Physicochemical Properties of Propionaldehyde-DNPH

A foundational understanding of the derivative's properties is essential for its proper handling and analysis.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀N₄O₄ | [5] |

| Molecular Weight | 238.20 g/mol | [5] |

| Appearance | Powder or crystals | [6] |

| Melting Point | 152-155 °C | [6] |

| CAS Number | 725-00-8 | [5][6] |

| Common Application | Analytical Standard | [6][7] |

2. Key Factors Influencing Stability

The stability of propionaldehyde-DNPH is not absolute and can be compromised by several environmental and chemical factors. Understanding these is crucial for minimizing analytical error.

-

Storage Conditions: Proper storage is the first line of defense against degradation. For standard solutions, EPA Method 8315A recommends storage at 4°C in the dark, using glass vials with PTFE-lined caps, which should maintain stability for approximately six weeks.[2] While some commercial standards are rated for room temperature storage, controlled refrigeration is a more robust approach.[6] An important consideration arises from studies on other DNPH derivatives, such as the formaldehyde-DNPH adduct, which showed greater instability when stored frozen at -70°C compared to -20°C in acetonitrile.[8][9] This counterintuitive phenomenon was attributed to cryo-concentration effects as the solvent freezes, increasing the effective concentration of reactants and accelerating degradation.[8][9] This highlights that phase transitions in the storage medium can have unexpected and detrimental effects.

-

Photolytic Stability: Like many aromatic nitro compounds, DNPH derivatives are susceptible to degradation upon exposure to light. It is imperative that all solutions containing propionaldehyde-DNPH, from stock standards to prepared samples, are protected from light by using amber vials or by covering clear vials with aluminum foil.[2]

-

pH and Hydrolytic Stability: The formation of a hydrazone is a reversible reaction.[10] The C=N double bond in propionaldehyde-DNPH is susceptible to hydrolysis, which cleaves the molecule back into propionaldehyde and the DNPH reagent. This reaction is known to be catalyzed by acid.[11] While the initial derivatization is often performed under acidic conditions (e.g., pH 2.0) to facilitate the reaction, prolonged exposure to strong acidic or basic conditions during storage or sample processing can shift the equilibrium, leading to the degradation of the derivative.[12]

-

Thermal Stability: Propionaldehyde-DNPH is a solid with a melting point of 152-155 °C and has been reported to decompose at temperatures exceeding 200 °C.[6][13] While stable at typical ambient and refrigerated temperatures, prolonged exposure to elevated temperatures, such as those that might be experienced in an autosampler without temperature control or during certain sample preparation steps, should be avoided.

-

Presence of Excess Reagents: The derivatization reaction mixture often contains a significant excess of DNPH. Research on formaldehyde-DNPH has shown that this excess DNPH can react further with the formed derivative, leading to the creation of larger, unintended byproducts.[8] This represents a non-hydrolytic degradation pathway that can reduce the concentration of the target analyte.

3. Primary Degradation Pathways

Understanding the chemical transformations that propionaldehyde-DNPH can undergo is key to interpreting unexpected analytical results and troubleshooting methods.

E/Z Isomerization

The carbon-nitrogen double bond (imine bond) in the hydrazone structure restricts free rotation, leading to the existence of geometric isomers, specifically the E (trans) and Z (cis) forms.[14] The E isomer is generally more stable, but interconversion can occur, often catalyzed by light or acid. In a chromatographic separation, the presence of both isomers can manifest as split or broadened peaks, complicating peak integration and compromising quantitative accuracy.[14]

Caption: E/Z Isomerization of Propionaldehyde-DNPH.

Acid-Catalyzed Hydrolysis

This is the reverse of the derivatization reaction. In the presence of water and an acid catalyst, the hydrazone is hydrolyzed back to the parent aldehyde and DNPH. This pathway is particularly relevant for aqueous samples or when using acidic mobile phases in HPLC for extended periods.

Caption: Acid-Catalyzed Hydrolysis Pathway.

Reaction with Excess DNPH

Drawing parallels from the observed degradation of formaldehyde-DNPH, a plausible pathway involves the reaction of propionaldehyde-DNPH with unreacted DNPH reagent, especially under conditions of high concentration (e.g., cryo-concentration). This would lead to the formation of higher molecular weight impurities.

Caption: General workflow for forced degradation studies.

Protocol 1: Thermal Stability Assessment

Objective: To evaluate the effect of elevated temperature on the stability of propionaldehyde-DNPH in solution.

Materials:

-

Propionaldehyde-DNPH analytical standard

-

Acetonitrile (HPLC grade)

-

Calibrated heating blocks or ovens

-

2 mL amber HPLC vials with PTFE-lined caps

-

HPLC system with UV detector

Procedure:

-

Prepare Stock Solution: Accurately prepare a 10 µg/mL solution of propionaldehyde-DNPH in acetonitrile.

-

Aliquot: Dispense 1 mL aliquots of the stock solution into multiple amber HPLC vials.

-

Initial Analysis (t=0): Immediately analyze three vials to establish the initial concentration.

-

Incubation: Place sets of vials (in triplicate) into heating blocks set at 40°C, 60°C, and 80°C. Store a control set at 4°C in the dark.

-

Time-Point Sampling: At specified intervals (e.g., 2, 4, 8, 24, and 48 hours), remove one set of triplicate vials from each temperature condition. Allow them to cool to room temperature.

-

HPLC Analysis: Analyze each sample by HPLC-UV at 360 nm.

-

Data Analysis: Calculate the percentage of propionaldehyde-DNPH remaining at each time point relative to the t=0 concentration. Plot the percentage remaining versus time for each temperature.

Protocol 2: Photostability Assessment

Objective: To determine the susceptibility of propionaldehyde-DNPH to degradation by light.

Materials:

-

Same as Protocol 1, plus:

-

Photostability chamber with a calibrated light source (e.g., option providing ICH Q1B compliant exposure)

-

Clear glass HPLC vials

-

Aluminum foil

Procedure:

-

Prepare Stock Solution: Prepare a 10 µg/mL solution of propionaldehyde-DNPH in acetonitrile.

-

Aliquot: Dispense 1 mL aliquots into two sets of clear glass HPLC vials.

-

Prepare Controls: Tightly wrap one set of vials ("dark controls") in aluminum foil to completely exclude light.

-

Initial Analysis (t=0): Analyze three dark control vials to establish the initial concentration.

-

Exposure: Place both the unwrapped ("exposed") and wrapped ("dark control") vials into the photostability chamber.

-

Time-Point Sampling: At specified intervals of light exposure (e.g., 4, 8, 12, and 24 hours), remove triplicate vials from both the exposed and dark control sets.

-

HPLC Analysis: Analyze all samples by HPLC-UV.

-

Data Analysis: Calculate the percentage of propionaldehyde-DNPH remaining in the exposed samples, using the corresponding dark control samples as the reference (100%) for that time point to account for any non-photolytic degradation.

Protocol 3: pH (Hydrolytic) Stability Assessment

Objective: To assess the stability of propionaldehyde-DNPH across a range of pH values.

Materials:

-

Same as Protocol 1, plus:

-

Buffered aqueous solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

-

Prepare Stock Solution: Prepare a 100 µg/mL stock solution of propionaldehyde-DNPH in acetonitrile.

-

Prepare Test Solutions: For each pH condition, add 100 µL of the acetonitrile stock solution to 900 µL of the desired aqueous buffer in an amber HPLC vial (final concentration ~10 µg/mL). This creates a 10% acetonitrile co-solvent solution.

-

Initial Analysis (t=0): Immediately analyze each pH solution in triplicate.

-

Incubation: Store all vials under controlled conditions (e.g., 25°C, in the dark).

-

Time-Point Sampling: At specified intervals (e.g., 1, 4, 8, and 24 hours), collect and analyze the samples.

-

HPLC Analysis: Analyze all samples by HPLC-UV.

-

Data Analysis: Calculate the percentage of propionaldehyde-DNPH remaining at each time point relative to its respective t=0 concentration for each pH value.

5. Summary of Stability Data (Hypothetical)

The table below presents an example of data that could be generated from forced degradation studies, illustrating the compound's sensitivities.

| Stress Condition | Duration | % Propionaldehyde-DNPH Remaining | Observations |

| Control (4°C, Dark) | 48h | >99% | No significant degradation. |

| Thermal (60°C) | 24h | 85% | Significant degradation observed. |

| Thermal (80°C) | 24h | 55% | Rapid degradation; appearance of new peaks. |

| Photolytic (ICH Light) | 24h | 70% | Significant degradation compared to dark control. |

| Hydrolytic (pH 2) | 24h | 88% | Moderate degradation. |

| Hydrolytic (pH 12) | 24h | 92% | Minor degradation observed. |

The stability of propionaldehyde 2,4-dinitrophenylhydrazone is a critical parameter that must be controlled to ensure the generation of high-quality, reliable analytical data. The primary factors threatening its integrity are exposure to elevated temperatures, light, and non-neutral pH conditions. Degradation can occur via hydrolysis, isomerization, and potentially through reactions with excess derivatizing reagent.

Researchers and analysts must implement robust handling and storage procedures, including refrigeration at approximately 4°C, consistent protection from light, and control of sample pH. For method development and validation, conducting forced degradation studies as outlined in this note is strongly recommended to understand the specific vulnerabilities of the derivative within the context of the analytical workflow. By adhering to these principles, the accuracy and trustworthiness of carbonyl quantification using the DNPH method can be upheld.

References

-

2,4-Dinitrophenylhydrazine - Wikipedia. Wikipedia. [Link]

-

Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones. GERSTEL, Inc. [Link]

-

Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

-

Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent. [Link]

-

Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]

-

Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at −70 °C but not at −20 °C. ResearchGate. [Link]

-

HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Natural Products Chemistry & Research. [Link]

-

2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. YouTube. [Link]

-

Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. ResearchGate. [Link]

-

Analysis of DNPH-aldehydes using LC-MS. Shimadzu. [Link]

-

2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. YouTube. [Link]

-

Propionaldehyde 2,4-Dinitrophenylhydrazone. PubChem. [Link]

-

Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at -70 °C but not at -20 °C. JRC Publications Repository. [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. NIH National Center for Biotechnology Information. [Link]

-

Degradation of 2,4-dinitrophenol using a combination of hydrodynamic cavitation, chemical and advanced oxidation processes. ResearchGate. [Link]

-

Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. PubMed. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. epa.gov [epa.gov]

- 3. hitachi-hightech.com [hitachi-hightech.com]

- 4. agilent.com [agilent.com]

- 5. Propionaldehyde 2,4-Dinitrophenylhydrazone | C9H10N4O4 | CID 9601284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 丙醛-2,4-二硝基苯腙 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. Propionaldehyde-2,4-dinitrophenylhydrazone [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 10. iomcworld.com [iomcworld.com]

- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biosynth.com [biosynth.com]

- 14. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of Propionaldehyde 2,4-Dinitrophenylhydrazone

Abstract and Introduction

Propionaldehyde (Propanal) is a volatile carbonyl compound of significant interest in environmental monitoring, food and beverage quality control, and industrial hygiene due to its potential health effects. Direct analysis of low-molecular-weight aldehydes by gas chromatography-mass spectrometry (GC-MS) is often hindered by their high volatility, polarity, and reactivity, which can lead to poor chromatographic peak shape and low sensitivity.[1]

To overcome these challenges, a common strategy is chemical derivatization, which converts the analyte into a less volatile, more stable, and more easily detectable form.[2] 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent that reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone (DNPH) derivatives.[3][4] While high-performance liquid chromatography (HPLC) with UV detection is the conventional method for analyzing these derivatives, primarily due to their thermal instability, a carefully optimized GC-MS method can offer superior specificity and confirmatory analysis through mass spectral data.[5][6]

This application note provides a comprehensive protocol for the analysis of propionaldehyde as its DNPH derivative using GC-MS. We will delve into the causality behind experimental choices, from derivatization conditions to instrument parameters, and address the unique challenges associated with this analysis, such as thermal degradation and the formation of stereoisomers.

Principle of the Method: The Derivatization Reaction

The core of this method is the acid-catalyzed condensation reaction between the carbonyl group of propionaldehyde and the primary amine group of DNPH. This reaction yields the corresponding propionaldehyde 2,4-dinitrophenylhydrazone, a larger, more stable molecule with a significantly higher molecular weight (238.20 g/mol ), making it amenable to GC analysis.[7]

A critical consideration in this derivatization is the formation of geometric isomers (syn and anti, or E/Z). Asymmetric aldehydes like propionaldehyde can produce two distinct isomers upon reaction with DNPH.[5][8] These isomers may have slightly different physical properties and can potentially separate during chromatography, appearing as two closely eluting peaks or a single broadened peak. The ratio of these isomers can be influenced by factors such as light and pH.[8] For quantitative accuracy, it is imperative that the chromatographic method either resolves both isomers for combined integration or ensures their co-elution into a single, reproducible peak.

Caption: Derivatization of Propionaldehyde with DNPH.

Experimental Protocol

This protocol is a self-validating system; inclusion of reagent blanks, calibration checks, and matrix spikes is essential for ensuring data integrity.

Reagents and Materials

-

Propionaldehyde (≥99% purity): For preparation of standards.

-

Propionaldehyde-2,4-dinitrophenylhydrazone (analytical standard): Certified Reference Material (CRM) is highly recommended for calibration.[9]

-

2,4-Dinitrophenylhydrazine (DNPH): Reagent grade, purified by recrystallization if necessary to remove carbonyl impurities.[10]

-

Acetonitrile (ACN): HPLC or GC-MS grade, aldehyde-free.

-

Hydrochloric Acid (HCl): Concentrated, analytical grade.

-

Sodium Chloride (NaCl): For salting out during extraction.

-

Hexane or Dichloromethane (DCM): GC-MS grade, for liquid-liquid extraction.

-

Reagent Water: Type I, organic-free.

-

Helium (Carrier Gas): Ultra-high purity (99.999%).

-

Glassware: Scrupulously cleaned vials, volumetric flasks, and pipettes. Avoid rinsing with acetone.[11]

Preparation of Solutions

-

DNPH Derivatizing Reagent (0.2% w/v in ACN):

-

Dissolve 200 mg of purified DNPH in 100 mL of acetonitrile.

-

Add 0.5 mL of concentrated HCl.

-

Mix thoroughly until dissolved. Store in an amber glass bottle at 4°C. This solution should be prepared fresh weekly.

-

-

Stock Standard (1000 µg/mL as Propionaldehyde):

-

If starting with the DNPH derivative CRM, prepare a stock solution of ~242 µg/mL of the derivative in acetonitrile, which corresponds to 100 µg/mL of propionaldehyde.

-

If starting with pure propionaldehyde, accurately weigh ~100 mg of propionaldehyde into a 100 mL volumetric flask containing ~50 mL of acetonitrile. Dilute to the mark. This standard must be derivatized alongside the samples.

-

-

Calibration Standards (e.g., 0.1 - 10 µg/mL):

-

Perform serial dilutions of the derivatized stock standard with acetonitrile to prepare a multi-point calibration curve.

-

Sample Preparation and Derivatization Workflow

This procedure is generalized for an aqueous sample. The user must adapt it for other matrices (e.g., air samples collected on DNPH-coated cartridges).[4]

-

Sample Collection: Collect 10 mL of the aqueous sample in a 20 mL glass vial.

-

pH Adjustment: Adjust the sample pH to ~3 with 1M HCl. This is crucial for catalyzing the reaction.[11]

-

Derivatization: Add 1 mL of the DNPH derivatizing reagent to the vial.

-

Reaction: Cap the vial tightly and heat at 40°C for 60 minutes.[11] Allow to cool to room temperature.

-

Extraction:

-